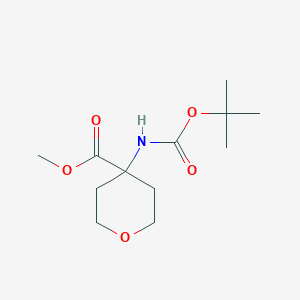

tert-Butyl 4-(methoxycarbonyl)-tetrahydro-2H-pyran-4-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

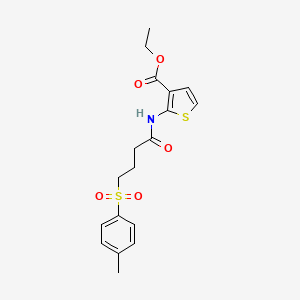

This compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The “tert-Butyl” and “methoxycarbonyl” groups are common functional groups in organic chemistry. The “tetrahydro-2H-pyran-4-yl” part suggests that this compound contains a tetrahydropyran ring, a six-membered ring with one oxygen atom and five carbon atoms .

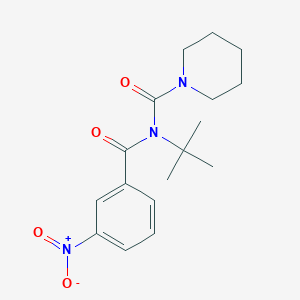

Molecular Structure Analysis

The molecular structure of this compound would likely show a tetrahydropyran ring substituted at the 4-position with a carbamate group. The carbamate would have a tert-butyl group attached to one oxygen and a methoxycarbonyl group attached to the nitrogen .Chemical Reactions Analysis

Carbamates are known to undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Carbamates, for example, are typically polar due to the presence of carbonyl (C=O) and N-H groups. They can form hydrogen bonds, which can affect their solubility in different solvents .Applications De Recherche Scientifique

Degradation Pathways and Environmental Impact

One area of research involves understanding the degradation pathways of related compounds, such as methyl tert-butyl ether (MTBE), under certain conditions. For instance, Stefan et al. (2000) studied the application of the UV/H2O2 process to degrade MTBE in dilute aqueous solutions, identifying several primary byproducts and intermediates. This research provides insight into the environmental impact and treatment of chemical pollutants Stefan, M., Mack, J., & Bolton, J. (2000).

Synthesis and Structural Analysis

In another study, Abbas et al. (2009) presented the synthesis of tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights the compound's role in developing novel molecular structures with potential applications in material science and biochemistry Abbas, C., Jamart Grégoire, B., Vanderesse, R., & Didierjean, C. (2009).

Novel Synthon for Synthesis

Research by Ram and Goel (1996) explored the use of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones as novel synthons for synthesizing 1,3-terphenyls from aryl ketones, demonstrating the compound's utility in creating complex organic molecules Ram, V., & Goel, A. (1996).

Reactivity and Electrophilic Addition

Another pertinent study by Rodrigues et al. (2004) investigated N,N-Bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine, focusing on its reactivity in Michael addition reactions. This research provides valuable information on the compound's reactivity and potential applications in synthetic organic chemistry Rodrigues, A., Ferreira, P., & Monteiro, L. S. (2004).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)5-7-17-8-6-12/h5-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEMDNLBFBUFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(methoxycarbonyl)-tetrahydro-2H-pyran-4-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)

![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)

![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2560546.png)

![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2560548.png)